molecular formula C6H13NO B11830855 (3S,4R)-3-methylpiperidin-4-ol

(3S,4R)-3-methylpiperidin-4-ol

Cat. No.: B11830855
M. Wt: 115.17 g/mol
InChI Key: OAQDXXYGSGJMGR-NTSWFWBYSA-N
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Description

(3S,4R)-3-methylpiperidin-4-ol is a chiral compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methylpiperidin-4-ol typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the reduction of a suitable precursor, such as a piperidinone derivative, using chiral catalysts or reagents to achieve the desired stereochemistry . Another method involves the use of enzymatic reactions, which can provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. These methods may include catalytic hydrogenation, asymmetric synthesis, and biocatalytic processes .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce piperidinones, while reduction can yield different stereoisomers of piperidines .

Scientific Research Applications

(3S,4R)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid and (3R,4S)-3-methylpiperidin-4-ol .

Uniqueness

What sets (3S,4R)-3-methylpiperidin-4-ol apart is its specific stereochemistry, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S,4R)-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

OAQDXXYGSGJMGR-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1O

Canonical SMILES

CC1CNCCC1O

Origin of Product

United States

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